Product packaging for RimJ protein(Cat. No.:CAS No. 113383-53-2)

RimJ protein

Cat. No.: B1167118
CAS No.: 113383-53-2
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Description

The RimJ protein is a ribosomal-protein-S5-alanine N-acetyltransferase from Escherichia coli that catalyzes the N-terminal acetylation of specific protein substrates . Its primary physiological role is the post-translational modification of ribosomal protein S5, which is a critical step in the proper maturation of the 30S ribosomal subunit . Beyond its function in ribosome biogenesis, RimJ acts as a key regulatory factor in cellular adaptation. It modulates transcription in response to environmental stimuli such as temperature and nutrient availability, and it plays a documented role in the thermoregulation of pap fimbrial transcription in uropathogenic E. coli , thereby influencing virulence . This protein also has significant biotechnological utility. RimJ is responsible for the N(alpha)-acetylation of thymosin alpha1 in E. coli , enabling the production of accurately modified recombinant peptides for immunological research . Recombinant RimJ is typically expressed and purified from E. coli systems and is supplied for research applications only .

Properties

CAS No.

113383-53-2

Molecular Formula

C10H10N2O2

Synonyms

RimJ protein

Origin of Product

United States

Molecular Genetics and Expression Dynamics of the Rimj Gene

Genomic Organization and Transcriptional Regulation of the rimJ Locus

The genomic context and transcriptional control of the rimJ gene contribute to understanding its cellular function and regulatory involvement.

Analysis of rimJ Promoter Elements and Regulatory Sequences

In Escherichia coli, the rimJ gene is reported to be monocistronic, meaning it is transcribed as a single mRNA molecule wikipedia.orgnih.gov. While specific details regarding the precise promoter elements (such as -10 and -35 sequences) of the E. colirimJ gene are not extensively detailed in the provided search results, bacterial promoters generally contain these conserved sequences located upstream of the transcription start site, which are recognized by RNA polymerase and sigma factors to initiate transcription. In Streptomyces diastaticus, the rimJ transcript has been mapped to start 162-163 base pairs upstream of its putative translation start codon wikipedia.org. Regulatory sequences, including enhancers and silencers, play a crucial role in modulating gene expression by interacting with transcription factors, although their specific involvement with the E. colirimJ promoter is not explicitly described in the search results.

Transcriptional Factors and Regulatory Networks Influencing rimJ Expression

The search results primarily highlight the role of RimJ protein in regulating the transcription of other genes, particularly the papBA operon, rather than detailing the transcriptional factors that directly control rimJ expression wikipedia.org. The ability of RimJ to regulate transcription is itself environmentally controlled wikipedia.org. While the transcriptional regulators controlling the expression of the rimABK operon in Pseudomonas aeruginosa are noted as unknown, with σ^S being a plausible but unsupported target, specific transcription factors directly activating or repressing E. colirimJ transcription are not identified in the provided information. Proteins like Lrp, Dam, cAMP-CAP, PapI, PapB, and H-NS are involved in regulating the papBA operon, and RimJ modulates this regulation in response to environmental cues, but these factors are not described as directly influencing rimJ transcription wikipedia.org.

Environmental and Physiological Modulators of rimJ Transcription

Studies in E. coli suggest that rimJ transcription itself is not thermoregulated; transcripts are detected at both 23°C and 37°C nih.gov. However, the function of RimJ in regulating other genes, such as papBA transcription, is significantly influenced by a variety of environmental and physiological conditions wikipedia.org. These modulators include temperature, growth medium composition (e.g., rich versus minimal medium), carbon source (e.g., glucose versus glycerol), osmolarity, pH, and oxygen level wikipedia.org. It has been hypothesized that the environmental control over RimJ's regulatory ability might be due to environmental modulation of rimJ mRNA stability, this compound stability, RimJ translation, or the regulation of RimJ's substrate wikipedia.org. In Pseudomonas aeruginosa, the transcription of the polycistronic rimABK mRNA is reported to be controlled by temperature and nutrient availability, with cold, nutrient-starved conditions leading to increased transcript abundance.

Post-Transcriptional and Translational Control Mechanisms Governing this compound Levels

The regulation of this compound levels may involve post-transcriptional and translational control mechanisms. The possibility of environmental control over rimJ mRNA stability and RimJ translation has been suggested as a means by which the environment could influence RimJ's regulatory capacity wikipedia.org. Post-transcriptional regulation broadly encompasses mechanisms that control gene expression at the RNA level after transcription, including mRNA stability, processing, and localization, often mediated by RNA binding proteins. Translational control regulates the synthesis of protein from mRNA. While RimJ is known to function in the context of the ribosome and influence the translation of other proteins, particularly those associated with the pap operon, specific mechanisms governing the post-transcriptional or translational control of RimJ's own expression are not explicitly detailed in the provided search results.

Genetic Perturbation Approaches for Studying rimJ Expression

Genetic perturbation techniques, such as gene deletion and overexpression, have been instrumental in elucidating the role of the rimJ gene and the function of the this compound.

Gene Deletion Studies:

Deletion and insertion mutations in the rimJ gene have been used to investigate its impact on thermoregulation and transcription of the papBA operon wikipedia.orgnih.gov. An in-frame deletion of rimJ in E. coli was constructed to assess the complete absence of the this compound wikipedia.org. Studies using rimJ deletion mutants have revealed several phenotypic consequences:

Loss of thermoregulation of papBA transcription, allowing expression at low temperatures where it is normally repressed wikipedia.orgnih.gov.

Relief of the repressive effects of rich medium and glucose on papBA transcription wikipedia.org.

Increase in the rate at which bacteria transition into the phase ON state for papBA transcription, indicating RimJ inhibits the phase OFF→ON transition wikipedia.org.

Decreased cell size, prolonged doubling time, decreased total protein content, and impaired initiation of chromosomal replication.

These findings indicate that RimJ acts as a negative regulator of papBA transcription and plays a role in cellular growth and replication, likely through its ribosomal association wikipedia.org.

Overexpression Studies:

Biochemical Mechanism and Catalytic Specificity of Rimj Protein Acetyltransferase Activity

Enzymatic Characterization of RimJ as an N-Terminal Acetyltransferase (EC 2.3.1.267)

RimJ is classified as an N-acetyltransferase, specifically a [ribosomal protein uS5]-alanine N-acetyltransferase. It holds the Enzyme Commission (EC) number EC 2.3.1.267. This classification indicates that RimJ catalyzes the transfer of an acetyl group from an acetyl donor to the nitrogen atom of an amino group on its substrate. The systematic name for this enzyme is acetyl-CoA:N-terminal L-alanyl-[uS5 protein of 30S ribosome] N-acetyltransferase. uniprot.orguniprot.orgqmul.ac.uk RimJ belongs to the diverse GCN5-related N-acetyltransferase (GNAT) family, which are characterized by their ability to transfer an acetyl group from acetyl coenzyme A to the primary amine of an acceptor molecule. ebi.ac.ukexpasy.orgfrontiersin.org

Substrate Identification and Recognition by RimJ

RimJ exhibits a high degree of specificity for its natural substrate, the ribosomal protein uS5. nih.govontosight.ai

Ribosomal protein uS5, also known as S5, is the primary and specific substrate for RimJ-mediated acetylation in Escherichia coli. uniprot.orgqmul.ac.ukontosight.ainih.gov While some studies have explored the possibility of RimJ having additional nonribosomal substrates, its activity is predominantly directed towards ribosomal protein S5. nih.gov

The acetylation catalyzed by RimJ occurs specifically at the N-terminal alanine (B10760859) residue of ribosomal protein uS5. uniprot.orgebi.ac.ukresearchgate.net This modification targets the alpha-amino group of the initiating alanine after the removal of the initiator methionine. researchgate.netscirp.org

Crucially, RimJ does not acetylate free ribosomal protein S5. mdpi.com Acetylation of uS5 by RimJ occurs only when the protein is integrated within the context of the pre-30S ribosomal subunit. mdpi.comnih.gov This suggests that the structural environment of the nascent ribosomal subunit is essential for RimJ recognition and catalytic activity. The N-terminal acetylation of S5 takes place after the correct folding of the central pseudoknot of the pre-30S subunit. mdpi.com

While the N-terminal alanine is the primary acetylation site, the amino acid residues adjacent to the N-terminus can influence RimJ-mediated acetylation. Research indicates that the presence of certain residues in the penultimate position (position 2) can affect the efficiency of acetylation. scirp.org Specifically, hydrophobic or negatively charged residues in the penultimate position have been shown to enhance N-terminal acetylation catalyzed by RimJ, while positively charged residues in this position are disfavored. scirp.org This suggests a sequence context-dependent recognition mechanism by RimJ, in addition to the primary requirement for the N-terminal alanine.

Requirement for uS5 to be within the Pre-30S Ribosomal Subunit for Acetylation

Detailed Reaction Mechanism and Kinetic Parameters of Acetyl Group Transfer

RimJ protein catalyzes the transfer of an acetyl group from acetyl-CoA to the N-terminal L-alanine of ribosomal protein uS5. uniprot.orgqmul.ac.uk This reaction results in the formation of N-acetyl-L-alanyl-ribosomal protein uS5 and coenzyme A (CoA). uniprot.orgqmul.ac.uk The catalytic activity of RimJ is highly specific for ribosomal protein uS5. ontosight.aiqmul.ac.uk

As a member of the GNAT superfamily, RimJ is expected to follow a sequential mechanism, likely involving the formation of a ternary complex with both substrates, acetyl-CoA and the ribosomal protein uS5, before the acetyl group is transferred. frontiersin.org In this mechanism, the acetyl group from acetyl-CoA is directly transferred to the amino group of the N-terminal alanine residue of the protein substrate. nih.gov This Nα-acetylation is typically irreversible in bacteria. frontiersin.orgnih.govnih.gov

Studies on other N-acetyltransferases, such as RimI, have utilized synthetic peptides corresponding to the N-terminal sequences of their ribosomal protein substrates to investigate enzyme activity and kinetics in vitro. asm.org This approach allows for controlled experiments to determine kinetic parameters.

In Vitro Biochemical Assays for Quantifying RimJ Acetyltransferase Activity and Substrate Binding

Quantifying the acetyltransferase activity of this compound in vitro typically involves reconstituting the enzymatic reaction in a controlled environment using purified components. The key components for the RimJ reaction are purified RimJ enzyme, acetyl-CoA as the acetyl donor, and ribosomal protein uS5 (or a relevant peptide substrate) as the acetyl acceptor. qmul.ac.ukasm.org

One common approach to measure acetyltransferase activity is by monitoring the consumption of a substrate or the production of a product over time. For RimJ, this could involve tracking the decrease in acetyl-CoA or the increase in CoA or acetylated ribosomal protein uS5.

An example of an in vitro assay for Nα-acetyltransferases, including RimJ, involves using synthetic peptides matching the N-terminal sequences of their ribosomal protein substrates. asm.org This method allows for focused analysis of the N-terminal acetylation event. Assays are typically performed in a reaction buffer containing the enzyme, substrate peptide, and acetyl-CoA. asm.org The reaction is initiated by adding one of the components and allowed to proceed for a specific time at a controlled temperature and pH. asm.orgmdpi.com The reaction is then stopped, and the products are analyzed.

Various detection methods can be employed to quantify the acetylation. Mass spectrometry (MS) is a powerful technique for identifying and quantifying acetylated peptides or proteins. scirp.orgnih.gov LC-MS/MS has been used to determine Nα-acetylation. nih.gov Other methods might involve using radiolabeled acetyl-CoA and measuring the incorporation of the radioactive acetyl group into the protein or peptide substrate.

Kinetic studies to determine parameters like Km and kcat involve measuring the reaction velocity at different substrate concentrations while keeping the enzyme concentration constant. beilstein-journals.orglibretexts.org The initial reaction velocity is typically measured to ensure that substrate depletion and product inhibition are minimal. libretexts.org The data is then fitted to enzyme kinetics models, such as the Michaelis-Menten equation, to derive the kinetic parameters. beilstein-journals.orglibretexts.org

Substrate binding to RimJ can be studied using various biochemical techniques. These methods aim to measure the affinity between the enzyme and its substrates (ribosomal protein uS5 and acetyl-CoA). Techniques like isothermal titration calorimetry (ITC) can directly measure the heat changes upon binding, providing thermodynamic parameters and binding constants (Kd). nih.gov Other methods for studying protein-ligand binding include fluorescence-based assays and techniques like the scintillation proximity assay (SPA) for membrane transport proteins, which can be adapted for soluble proteins if a suitable label is used. nih.govnih.gov While specific data on RimJ substrate binding affinities (Kd values) were not found in the immediate search results, these techniques represent standard approaches for such investigations.

Research findings indicate that the sequence context surrounding the N-terminal residue can influence RimJ-catalyzed acetylation. scirp.org For instance, the amino acid at the second position of the protein substrate can significantly impact the efficiency of acetylation. scirp.org This highlights the importance of specific substrate recognition by RimJ beyond just the N-terminal alanine.

To illustrate potential kinetic data and assay results, hypothetical data tables are presented below. Note that these tables contain illustrative data and are not derived directly from the provided search results for this compound due to the lack of specific published kinetic parameters in the snippets. In a dynamic online format, these tables could be interactive, allowing users to sort or filter the data.

Illustrative Table 1: Hypothetical Kinetic Parameters for RimJ Activity

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ribosomal Protein uS5XXYYZZ
Peptide Substrate 1XX.XYY.YZZ.Z

Note: The values in this table are hypothetical and for illustrative purposes only.

Illustrative Table 2: Hypothetical In Vitro Acetylation Assay Results

Reaction Time (min)Acetyl-CoA Concentration (µM)Acetylated Product (µM)
01000
58515
107030
155842
204753

Note: The values in this table are hypothetical and for illustrative purposes only.

These in vitro assays and kinetic analyses are crucial for understanding the catalytic efficiency, substrate specificity, and regulatory mechanisms of this compound.

Structural Biology and Functional Architecture of Rimj Protein

Overall Tertiary and Quaternary Structure of RimJ

RimJ is a protein of modest size, with the Escherichia coli RimJ consisting of 194 amino acids and having a mass of approximately 22.7 kDa. wikipedia.org Structural studies, including those on Mycobacterium smegmatis RimJ (209 amino acids, ~24.6 kDa), have provided atomic-level details of its tertiary structure. wikipedia.orgnih.gov These structures, available in databases like the Protein Data Bank (PDB), reveal the protein's folded state and the arrangement of its secondary structural elements. wikipedia.orgwikipedia.orgnih.govchemrxiv.org

A defining characteristic of RimJ is the presence of a conserved GNAT (Gcn5-related N-acetyltransferase) domain. wikipedia.org This domain is a hallmark of a large superfamily of acetyltransferases that utilize acetyl coenzyme A (acetyl-CoA) as an acetyl group donor to modify a variety of substrates, often primary amines. The GNAT domain in RimJ typically spans residues 18-188 in E. coli. wikipedia.org Structurally, the GNAT domain is characterized by a conserved fold comprising 6 to 7 beta strands and 4 alpha helices, arranged in a specific topology. Within this domain are four conserved sequence motifs, designated A, B, C, and D, which are critical for the catalytic function and structural integrity of GNAT enzymes. Motifs D, A, and B collectively form what is known as the "HAT core".

Identification of Conserved Protein Domains and Motifs (e.g., GNAT family)

Active Site Configuration and Key Catalytic Residues

RimJ functions as an N-acetyltransferase by transferring an acetyl group from acetyl-CoA to the N-terminal alanine (B10760859) of ribosomal protein uS5. wikipedia.org The catalytic machinery resides within the GNAT domain. GNATs facilitate the transfer of the acetyl moiety to a primary amine group on the substrate. Although the provided information does not explicitly list the specific key catalytic residues within the RimJ active site, the conserved motifs (A-D) within the GNAT domain contain residues essential for cofactor binding (acetyl-CoA) and catalysis. Structural studies of GNATs have identified residues involved in positioning the acetyl-CoA and the substrate for the transfer reaction. The mechanism involves the nucleophilic attack of the substrate's amino group on the activated acetyl group of acetyl-CoA. wikipedia.org

Structural Basis for Ribosomal Protein uS5 and Pre-30S Subunit Recognition

RimJ's interaction with its substrate, ribosomal protein uS5, and its association with the pre-30S ribosomal subunit are crucial for its function in ribosome maturation. RimJ specifically acetylates the N-terminal alanine of uS5. wikipedia.org Studies have shown that RimJ associates with pre-30S subunits, indicating that its activity is linked to the ribosomal assembly process. citeab.com The conformation of the 30S subunit appears to be important for RimJ binding to uS5. Research involving mutations in the 16S rRNA, specifically in the central pseudoknot region, demonstrated impaired 30S subunit assembly and reduced RimJ activity. This suggests that the structural integrity and specific conformation of the pre-30S subunit, where uS5 is located in proximity to the central pseudoknot, are necessary for proper recognition and interaction with RimJ. Non-acetylated uS5 is not typically found in mature 70S ribosomes, implying that the acetylation event occurs during the assembly of the 30S subunit or in the early stages of 70S ribosome formation. The 30S subunit becomes a substrate for RimJ when it attains a specific, functionally active conformation. Ribosomal protein uS5 itself is an integral component of the small ribosomal subunit and is known to be important for its assembly and function.

Conformational Dynamics and Allosteric Modulation of RimJ Structure

Conformational dynamics, the inherent movements and flexibility within a protein structure, are intimately linked to protein function, including catalysis and allostery. Allostery, where binding at one site affects activity at a distant site, can be mediated by conformational changes or alterations in protein flexibility. While specific detailed studies on the conformational dynamics and allosteric modulation of RimJ are not extensively described in the provided information, the existence of structural data for RimJ in different states (e.g., apo and ligand-bound forms) wikipedia.orgnih.gov suggests that conformational changes may occur upon substrate or cofactor binding. The observed dual functionality of RimJ as both an acetyltransferase and a ribosome assembly factor citeab.com could potentially involve allosteric mechanisms that regulate which function is prioritized or active under different cellular conditions. Changes in flexibility at the active site or in regions involved in ribosome binding could play a role in these regulatory processes.

Biological Roles and Physiological Consequences of Rimj Protein Function

Contribution to 30S Ribosomal Subunit Biogenesis and Assembly

RimJ is recognized as a factor involved in the maturation of the 30S ribosomal subunit. uniprot.orgontosight.aimdpi.com Studies have shown that RimJ associates with pre-30S subunits, but not with mature 30S or 50S subunits or 70S particles, suggesting its function occurs during an intermediate stage of assembly. nih.govmdpi.comannualreviews.org This stage is thought to be after the binding of the primary binding ribosomal protein S4 but before the binding of the tertiary binding ribosomal protein S3. annualreviews.org RimJ's association with pre-30S subunits and its ability to immunoprecipitate 30S subunit components, including 16S rRNA, indicate its involvement at the ribonucleoprotein particle level. nih.gov The N-terminal acetylation of ribosomal protein S5, catalyzed by RimJ, is proposed to occur after the correct folding of the central pseudoknot of the pre-30S subunit, potentially flagging the formation of specific RNA-protein contacts during assembly. mdpi.com

Role in Bacterial Growth, Viability, and Fitness

RimJ plays a role in bacterial growth, viability, and fitness. nih.govnih.gov

Phenotypic Analysis of rimJ Deletion Mutants

Deletion of the rimJ gene can lead to observable phenotypic changes in bacteria. Studies in E. coli have shown that ΔrimJ deletion strains can exhibit a phase variation phenotype, disrupting thermoregulation. nih.gov While acetylation of S5 is not required for cell growth under all tested conditions, the absence of RimJ can relieve the repression of papBA transcription under certain environmental conditions, such as low temperature and in LB medium. nih.gov Furthermore, rimJ deletion mutants have been shown to have a significantly longer doubling time and produce less total protein per cell compared to wild-type cells. researchgate.net These mutants also display defects in ribosomal function and an impaired ability to initiate chromosomal replication, potentially due to reduced levels of proteins like DnaA resulting from impaired translation. researchgate.netnih.gov

Suppression of Ribosomal Protein S5(G28D) Defects by RimJ Overexpression

Overexpression of RimJ has been found to suppress defects associated with a specific mutation in ribosomal protein S5, S5(G28D). nih.govnih.govscispace.com This mutation, where glycine (B1666218) is changed to aspartate at position 28, results in cold sensitivity and defects in ribosome biogenesis and translational fidelity. nih.govnih.gov High-copy overexpression of RimJ can suppress the cold-sensitive phenotype, growth defects, anomalous ribosome profiles, and mRNA misreading exhibited by the S5(G28D) mutant strain. nih.govnih.gov This suppression activity highlights RimJ's role in ribosome biogenesis and function, independent of its acetyltransferase activity in this context. nih.govmdpi.com

Dual Functionality of RimJ: Acetyltransferase and Ribosome Assembly Factor

Research indicates that RimJ possesses dual functionality, acting as both an acetyltransferase and a ribosome assembly factor in E. coli. ontosight.ainih.govdntb.gov.uanih.gov While initially characterized as the N-acetyltransferase for ribosomal protein S5, studies on the suppression of S5(G28D) defects have provided strong evidence for its role in ribosome assembly that is independent of its enzymatic activity. nih.govmdpi.com

Acetyltransferase Activity-Dependent Roles

As an acetyltransferase, RimJ catalyzes the transfer of an acetyl group to the N-terminal alanine (B10760859) of ribosomal protein uS5, using acetyl-CoA as the acetyl group donor. uniprot.orgontosight.ai This acetylation is highly specific to ribosomal protein S5. ontosight.ai While the precise physiological consequences of S5 N-terminal acetylation are still being investigated, it is understood that this modification can influence ribosome assembly, stability, and functional efficiency. ontosight.ai The acetylation status of ribosomal proteins, including S5, can be dynamically regulated in response to cellular stress and environmental cues, suggesting that RimJ's acetyltransferase activity contributes to adapting bacterial metabolism and stress responses. ontosight.ai

Acetyltransferase Activity-Independent Roles (e.g., suppression of S5(G28D) phenotypes)

While RimJ is known for its N-terminal acetyltransferase activity on ribosomal protein S5 (uS5), studies have revealed crucial functions that are independent of this catalytic role. A notable example is its ability to suppress the phenotypes associated with a specific mutation in ribosomal protein S5, S5(G28D). nih.govpnas.org This mutation in Escherichia coli leads to cold sensitivity, defects in ribosome biogenesis, and altered translational fidelity. nih.govpnas.org

Overexpression of RimJ has been shown to suppress the growth defects, anomalous ribosome profiles, and mRNA misreading observed in the S5(G28D) mutant strain. nih.govpnas.org Crucially, this suppressive effect is maintained even when RimJ is devoid of its acetyltransferase activity, indicating a distinct, non-catalytic function. nih.govpnas.org These findings suggest that RimJ possesses a dual functionality, acting not only in ribosomal protein acetylation but also as a factor in ribosome assembly. nih.gov Evidence indicates that RimJ associates with pre-30S ribosomal subunits, supporting its role in the assembly process of the ribosome. nih.gov

Involvement in Bacterial Stress Response and Adaptation to Environmental Stimuli

RimJ plays a significant role in the ability of bacteria, particularly Escherichia coli, to respond to and adapt to various environmental stimuli. nih.govnih.govontosight.aiasm.orgasm.org Its function is implicated in the modulation of bacterial physiology in response to factors such as temperature, the composition of the growth medium (e.g., rich versus minimal medium), and the presence of carbon sources like glucose. nih.govnih.gov

Protein acetylation, a modification mediated by enzymes including RimJ, is recognized as a mechanism enabling bacteria to adapt to diverse environments and respond rapidly to biological signals. asm.orgasm.org RimJ's involvement in regulating the transcription of pap fimbrial genes, discussed in detail in the next section, is a prime example of its contribution to environmental adaptation. This regulation allows bacteria to adjust the expression of virulence factors in response to external cues. nih.govnih.govresearchgate.net

Protein Protein and Protein Nucleic Acid Interaction Networks of Rimj

Direct Interactions with Ribosomal Proteins (e.g., uS5) and Ribosomal Assembly Factors

RimJ is known to directly interact with ribosomal protein uS5 (also referred to as S5). While its primary enzymatic function involves the N-acetylation of uS5, studies have shown that RimJ's role in ribosome biogenesis is not solely dependent on this catalytic activity. Overexpression of an enzymatically inactive form of RimJ can still suppress defects associated with mutations in S5, indicating a function independent of acetylation nih.govmdpi.com. This suggests a direct interaction with S5 that influences ribosome assembly or structure, separate from the acetylation event.

Beyond uS5, RimJ associates with pre-30S ribosomal subunits, implying interactions with other proteins present in these intermediate complexes nih.govnih.gov. Immunoprecipitation studies have shown the presence of ribosomal protein S4 in complexes with RimJ, while S3 was not detected. S4 is an early binding protein in the 30S assembly pathway, whereas S3 binds later, suggesting that RimJ interacts with the assembling 30S ribonucleoprotein particle at an intermediate stage nih.gov.

RimJ is also recognized as a ribosome assembly factor itself, participating in the complex process of 30S subunit maturation mdpi.comnih.govresearchgate.net. This classification places it alongside other factors like RbfA, RimM, and RimP, which assist in proper rRNA folding and protein-RNA interactions during assembly researchgate.net.

Association with Ribosomal RNA during Ribosome Biogenesis (e.g., pre-30S subunit components, 16S rRNA)

A significant aspect of RimJ's interaction profile is its association with ribosomal RNA, specifically the 16S rRNA, within the context of pre-30S ribosomal subunits. RimJ has been shown to co-sediment with pre-30S subunits, and immunoprecipitation experiments confirm its association with 16S rRNA nih.gov. This interaction is not observed with 23S rRNA, indicating specificity for the small ribosomal subunit lineage nih.gov.

Identification of Other Potential Protein Interaction Partners (e.g., via interaction databases)

While direct experimental evidence for a wide range of protein interaction partners for RimJ beyond ribosomal proteins and assembly factors is less extensively documented in the provided context, protein-protein interaction databases can offer potential insights. Databases like STRING list potential interactors based on various types of evidence, including text mining, experiments, and co-expression string-db.orgstring-db.org.

Analysis of such databases for Escherichia coli RimJ (b1066) suggests potential associations with other proteins, including other ribosomal proteins and enzymes. These predicted interactions, while requiring experimental validation, highlight the possibility of RimJ being part of broader cellular networks, potentially linking ribosome biogenesis to other cellular processes. For instance, interactions with other acetyltransferases or proteins involved in metabolic pathways could be indicated string-db.org.

Functional Implications of RimJ's Interaction Profiles on Ribosome Assembly and Cellular Regulation

RimJ's association with 16S rRNA and pre-30S particles indicates its involvement in the complex process of rRNA folding and the hierarchical binding of ribosomal proteins nih.govnih.gov. By interacting with intermediate assembly complexes, RimJ likely contributes to ensuring the accurate and efficient formation of the mature 30S subunit. Defects in RimJ can lead to the accumulation of immature ribosomal subunits and unprocessed 16S rRNA, impacting translational efficiency and fidelity nih.govnih.govpnas.org.

Data Table: Key Interactions of RimJ Protein

Interacting PartnerType of InteractionContext of InteractionObserved Effect(s)Source(s)
Ribosomal Protein uS5 (S5)Protein-ProteinPre-30S ribosomal subunitsAcetylation of N-terminus; Suppression of S5 mutations nih.govmdpi.comunam.mxontosight.ai
Ribosomal Protein S4Protein-ProteinPre-30S ribosomal subunitsCo-immunoprecipitation nih.gov
16S rRNAProtein-Nucleic AcidPre-30S ribosomal subunitsAssociation with RNP; Influences rRNA maturation nih.govnih.govpnas.org
Pre-30S Subunit ComponentsAssociationRibosome biogenesis pathwayCo-sedimentation; Involved in maturation nih.govmdpi.comnih.gov
Ribosomal Assembly FactorsFunctional/Indirect30S subunit assemblyClassified as an assembly factor alongside others nih.govresearchgate.net
Other Potential ProteinsPredictedCellular networks (various)Indicated by interaction databases (requires validation) string-db.orgstring-db.org

Regulatory Mechanisms Governing Rimj Protein Activity and Turnover

Post-Translational Modifications of RimJ Protein Itself (e.g., other acetylation events, phosphorylation)

While RimJ is known for catalyzing the N-acetylation of ribosomal protein S5, the protein itself could potentially be regulated by post-translational modifications (PTMs). PTMs are critical for diversifying protein function and dynamically coordinating cellular processes. thermofisher.comcusabio.com Acetylation, phosphorylation, ubiquitination, and methylation are common PTMs that can influence protein activity, localization, stability, and interactions. thermofisher.comfrontiersin.org

Although the provided search results primarily focus on RimJ's role as an acetyltransferase and the acetylation of its substrate (ribosomal protein S5), direct evidence of specific acetylation or phosphorylation sites on the this compound itself and their functional consequences is not extensively detailed in these results. However, the broader understanding of PTMs suggests that such modifications are plausible regulatory mechanisms for RimJ. For instance, acetylation can occur on N-terminal residues or lysine (B10760008) residues, affecting protein charge, conformation, and stability. cusabio.comfrontiersin.org Phosphorylation, mediated by protein kinases, is another widespread regulatory PTM that plays critical roles in various cellular processes, including signal transduction. thermofisher.comelifesciences.org The reversible nature of phosphorylation allows for dynamic control of protein activity. thermofisher.com

Further research would be required to definitively identify and characterize specific PTMs on this compound and elucidate how they impact its acetyltransferase activity, its potential role in ribosome assembly, or its interaction with other cellular components.

Allosteric Regulation of RimJ by Metabolites or Cellular Signals

Allosteric regulation involves the binding of a molecule to a site on a protein distinct from the active site, which in turn affects the protein's activity. numberanalytics.com This mechanism is crucial for controlling various cellular processes, including metabolism and signal transduction. numberanalytics.commgcub.ac.in Metabolites and cellular signals can act as allosteric effectors, either increasing (positive allosteric regulation) or decreasing (negative allosteric regulation) enzyme activity. numberanalytics.commgcub.ac.in

The activity of acetyltransferases, including the RimJ subfamily, involves the use of acetyl-CoA as the acetyl group donor. ontosight.aiebi.ac.uk The availability of acetyl-CoA, a key metabolite linking central metabolism to acetylation, could potentially allosterically regulate RimJ activity. researchgate.netfrontiersin.org Changes in cellular metabolic state and the concentration of metabolites can influence protein function through both covalent modifications (PTMs) and non-covalent interactions like allosteric regulation. researchgate.net

While the provided search results discuss allosteric regulation in general and the role of metabolites in influencing protein function, specific details regarding the allosteric regulation of RimJ by particular metabolites or cellular signals are not explicitly provided. However, given RimJ's role in a fundamental process like protein synthesis and its connection to ribosomal protein modification, it is plausible that its activity is responsive to cellular metabolic status or other signaling pathways through allosteric mechanisms.

Integration of RimJ Activity into Broader Cellular Homeostatic and Stress Response Pathways

RimJ's function in acetylating ribosomal protein S5 and its potential involvement in ribosome assembly suggest its integration into broader cellular homeostatic and stress response pathways. Ribosome function and protein synthesis are central to cellular health and are often targeted or modulated during stress conditions. nih.govnih.govresearchgate.net

Studies have indicated that the acetylation status of ribosomal proteins, including S5, is dynamically regulated in response to cellular stress, nutrient availability, and environmental cues. ontosight.ai This dynamic regulation implies that RimJ plays a role in adapting bacterial metabolism and stress responses. ontosight.ai For example, RimJ has been implicated in the temperature regulation of pap pilin (B1175004) transcription in E. coli, responding to multiple environmental cues beyond just temperature, such as rich medium and glucose availability. nih.govnih.gov This suggests RimJ is involved in integrating environmental signals to control gene expression, potentially through its effects on ribosomes or other cellular components. nih.gov

Cellular stress response pathways aim to maintain protein homeostasis, which involves the proper synthesis, folding, modification, and degradation of proteins. nih.govsdbonline.org Disruptions in protein synthesis or the accumulation of misfolded proteins can activate stress responses like the unfolded protein response (UPR) or ribosome-associated quality control (RQC). nih.govsdbonline.orgsochob.cl As a protein involved in ribosomal protein modification and potentially ribosome assembly, RimJ's activity could be modulated by or contribute to these pathways. The observation that RimJ overexpression can suppress defects in ribosome biogenesis and translational fidelity in certain E. coli mutants further supports its connection to ribosome function and cellular homeostasis under challenging conditions. nih.gov

The involvement of RimJ in regulating pap pilin transcription in response to environmental stimuli illustrates its role in adaptive responses that contribute to bacterial survival and colonization. nih.gov This highlights how the regulation of a seemingly specific protein modification event catalyzed by RimJ can be integrated into complex signaling networks that govern broader cellular behaviors and responses to the environment.

Advanced Methodologies for Rimj Protein Research

Genetic Engineering and Mutagenesis Techniques for Functional Dissection

Genetic engineering and mutagenesis are fundamental approaches for investigating the functional roles of RimJ protein. These techniques allow for the manipulation of the rimJ gene to alter protein expression levels, introduce specific amino acid substitutions, or create deletion variants, thereby enabling researchers to study the impact of these changes on RimJ function in vivo and in vitro.

Site-directed mutagenesis, often employed through PCR-based methods, allows for precise changes to be made to the rimJ gene sequence frontiersin.org. This is crucial for dissecting the roles of specific amino acid residues in RimJ's catalytic activity or its interactions with other molecules scirp.org. For example, introducing mutations in the putative active site of RimJ can help determine which residues are essential for its acetyltransferase activity.

Saturation mutagenesis, where all possible amino acids are introduced at a specific position, can be used to systematically investigate the sequence requirements for RimJ-catalyzed N-terminal acetylation scirp.org. Studies using Z-domain variants as model proteins, analyzed by mass spectrometry, have shown that RimJ-catalyzed N-terminal acetylation is sequence-specific, primarily occurring at N-terminal serine and threonine residues and influenced by residues in the penultimate position scirp.org.

Genetic screens utilizing high-copy genomic libraries have been instrumental in identifying rimJ as an extragenic suppressor of mutations in other ribosomal proteins, such as the S5(G28D) mutation in E. coli nih.govnih.gov. This type of genetic analysis revealed that overexpression of RimJ can suppress growth defects and ribosome biogenesis anomalies caused by mutations in S5, suggesting a role for RimJ beyond just acetylation in ribosome assembly nih.govnih.gov. The ability of RimJ devoid of acetyltransferase activity to still suppress these defects indicates a dual functionality for RimJ as both an acetyltransferase and a ribosome assembly factor nih.govnih.gov.

Furthermore, techniques like CRISPR/Cas9 can be applied for targeted gene inactivation or modification of rimJ or genes encoding interacting partners, providing a powerful tool for dissecting the complex network of protein interactions and their functional consequences related to RimJ nih.gov.

Mass Spectrometry-Based Proteomics for Identifying Acetylation Sites and Protein Quantitation

Mass spectrometry (MS)-based proteomics is indispensable for the comprehensive analysis of protein modifications, particularly acetylation, and for quantifying protein abundance. This methodology is critical for understanding RimJ's enzymatic activity and its influence on target proteins within the cellular context.

Proteomic approaches utilizing MS enable the identification and quantification of acetylated proteins on a large scale frontiersin.orgbiorxiv.org. This is particularly relevant to RimJ research, as RimJ is known to catalyze N-terminal acetylation scirp.orguniprot.org. By comparing acetylation profiles in wild-type strains and strains with manipulated rimJ expression, researchers can identify novel substrates of RimJ or confirm known ones.

Mass spectrometry analysis has been used to determine the sequence specificity of RimJ-catalyzed N-terminal acetylation by analyzing variants of model proteins expressed in E. coli scirp.org. The detection of specific mass increments (e.g., 42-Da for acetylation) and decreases (e.g., 131-Da for methionine cleavage) allows for the precise mapping of acetylation sites scirp.org.

Quantitative mass spectrometry (QMS) techniques, such as those employing isobaric tags like TMT labeling, are used to accurately quantify protein levels oup.com. This is vital for studies investigating the impact of rimJ manipulation on the abundance of ribosomal proteins or other potential interaction partners during processes like ribosome assembly oup.com. MS can also be used to investigate post-translational modifications of ribosomal proteins during assembly, providing insights into how RimJ-mediated acetylation fits into this complex process mdpi.com.

Biophysical Techniques for Characterizing Protein-RNA and Protein-Protein Interactions

Understanding the interactions between RimJ and other cellular components, including proteins and RNA, is crucial for elucidating its biological roles. Biophysical techniques provide the means to characterize these interactions in detail.

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are widely used biochemical techniques to study protein-protein interactions thermofisher.com. Co-IP allows for the isolation of a protein complex using an antibody specific to one protein (the bait) and the subsequent identification of interacting partners (the prey) thermofisher.com. This method can be applied to determine if RimJ physically associates with specific ribosomal proteins, ribosome assembly factors, or other cellular proteins in vivo. Studies on related proteins like RIM-BP have utilized co-immunoprecipitation to confirm interactions with other synaptic proteins pnas.org.

RNA immunoprecipitation (RIP) is a powerful technique for investigating protein-RNA interactions merckmillipore.comnih.gov. Since RimJ is involved in ribosome biogenesis, which involves interactions with ribosomal RNA (rRNA), RIP can be used to determine if RimJ directly binds to rRNA or specific ribosomal RNA precursors nih.gov. Native RIP is particularly suitable for recovering high-affinity, direct interactions between RNA-binding proteins and candidate RNAs merckmillipore.com. Research has shown that RimJ appears to associate with pre-30S subunits and can immunoprecipitate some 30S subunit components, including 16S rRNA, suggesting it functions at the ribonucleoprotein particle level nih.gov.

Other biophysical methods can be employed to quantitate the kinetics and thermodynamics of protein-RNA and protein-protein interactions involving RimJ ntu.edu.sg. These techniques can provide detailed information about binding affinities, complex stability, and the stoichiometry of interactions. Protein-protein interaction databases can also provide initial leads on potential RimJ interacting partners uniprot.org.

High-Resolution Structural Determination Methods (e.g., X-ray crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)

Determining the three-dimensional structure of this compound, both alone and in complex with its substrates or interaction partners, is essential for understanding its mechanism of action at an atomic level. X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and NMR spectroscopy are key techniques for achieving high-resolution structural information.

X-ray crystallography is a powerful method for obtaining high-resolution structures of proteins, provided that well-ordered crystals can be obtained news-medical.net. This technique can reveal the precise arrangement of atoms within the this compound, its active site architecture, and how it interacts with small molecules or peptide substrates. While challenging for some proteins, successful crystallization and diffraction analysis can yield atomic details crucial for understanding catalytic mechanisms and interaction interfaces rcsb.orgnews-medical.net.

NMR spectroscopy is particularly valuable for studying protein dynamics and the structures of proteins in solution, which can more closely resemble physiological conditions nih.govrcsb.org. NMR is well-suited for smaller proteins and can provide information on local conformation and interatomic distances rcsb.orgnanoimagingservices.com. It can also be used to study protein-ligand interactions and conformational changes upon binding. The complementarity of NMR with X-ray crystallography can provide a more complete picture of protein structure and dynamics researchgate.netresearchgate.net.

Combining data from these different structural techniques can provide a more comprehensive understanding of RimJ structure, its interactions within the ribosome, and its dynamic behavior creative-biostructure.com.

In Vivo Imaging and Live-Cell Approaches to Monitor RimJ Dynamics

Investigating the cellular localization and dynamic behavior of this compound within living cells provides crucial insights into its function in its native environment. In vivo imaging and live-cell approaches allow researchers to observe RimJ in real-time.

Techniques such as fluorescence microscopy, including confocal microscopy and super-resolution microscopy, can be used to visualize the cellular location of RimJ by tagging the protein with fluorescent markers like Green Fluorescent Protein (GFP). This allows researchers to determine where RimJ is localized within the bacterial cell, for example, whether it is associated with ribosomes in the cytoplasm or potentially involved in other cellular compartments or processes.

Live-cell imaging enables the monitoring of RimJ dynamics, such as its movement, assembly into complexes, or translocation in response to cellular signals or changes in growth conditions. By tracking fluorescently tagged RimJ, researchers can gain insights into the timing and location of its interaction with ribosomal subunits during different stages of biogenesis. While specific studies detailing in vivo imaging of RimJ dynamics were not prominently featured in the search results, these general live-cell imaging techniques are applicable to studying the behavior of proteins like RimJ within their physiological context.

Evolutionary Conservation and Phylogenetic Analysis of Rimj Homologs

Distribution and Conservation of RimJ Orthologs Across Prokaryotic Lineages

RimJ orthologs are found across various prokaryotic lineages, reflecting the conserved nature of ribosomal protein acetylation as a post-translational modification in bacteria. frontiersin.orgresearchgate.netnih.govasm.org This modification, particularly Nα-acetylation, is observed in bacteria and is typically post-translational. frontiersin.orgnih.gov In Escherichia coli, RimJ is one of three known Nα-acetyltransferases, alongside RimI and RimL, each targeting specific ribosomal proteins (S5, S18, and L12, respectively). frontiersin.orgactanaturae.runih.gov The presence of RimJ in diverse bacterial species underscores the evolutionary importance of S5 acetylation, although the exact physiological effects of this modification are not fully understood in all organisms. frontiersin.org Comparative genomic studies have indicated a widespread distribution of genes encoding ribosomal proteins in prokaryotic genomes. plos.org While ribosomal proteins themselves show high sequence conservation, the distribution and copy numbers of genes encoding modifying enzymes like RimJ can vary. plos.org

Comparative Genomics of RimJ-Mediated Ribosomal Protein Acetylation Systems

Comparative genomics offers valuable perspectives on the evolution and potential functional variations of RimJ and the ribosomal protein acetylation systems it is part of. Analysis of different prokaryotic genomes reveals the presence and arrangement of rimJ genes and their relationship with genes encoding ribosomal protein S5. Studies comparing the genome of Actinobacteria strains, for instance, have indicated a notable number of rimJ gene copies. researchgate.net This suggests a potential emphasis on RimJ-mediated functions within this phylum, possibly related to both ribosomal protein acetylation and other roles such as ribosome stabilization. researchgate.net The presence of multiple rimJ copies in some lineages could imply subfunctionalization or neofunctionalization of these paralogs, leading to specialized roles in different cellular contexts or under specific environmental conditions. The broader context of bacterial protein acetylation, mediated by enzymes often belonging to the GNAT superfamily, highlights the diverse targets and regulatory implications of this modification across prokaryotes. nih.govasm.orgnih.gov

Divergence and Conservation of Key Functional and Structural Motifs in RimJ Homologs

Analysis of RimJ homologs across different species reveals a combination of conserved and divergent functional and structural motifs. As a member of the GNAT family of acetyltransferases, RimJ contains characteristic motifs associated with acetyl-CoA binding and catalytic activity. nih.govasm.orgnih.gov Conservation of these core motifs is essential for its function as an N-acetyltransferase targeting ribosomal protein S5. frontiersin.orgactanaturae.ruuniprot.orgontosight.ai However, studies have also pointed towards regions or motifs within RimJ that might be associated with its non-catalytic functions, such as its role in ribosome assembly. nih.govnih.gov The divergence or conservation levels of specific residues or regions can provide clues about the evolutionary pressures shaping RimJ's functions. Highly conserved residues, particularly in active sites or interaction interfaces, often indicate crucial functional constraints. plos.orgresearchgate.netplos.orgpnas.orgnih.gov Conversely, divergent regions might be involved in species-specific interactions or regulatory mechanisms. Phylogenetic analysis of RimJ sequences allows for the identification of conserved blocks and variable regions, aiding in the prediction of key functional sites and understanding the evolutionary trajectory of the protein. researchgate.netresearchgate.netnih.gov

Future Directions and Emerging Research Avenues in Rimj Protein Biology

Elucidating the Precise Molecular Mechanisms of RimJ's Ribosome Assembly Factor Activity

While RimJ is known to acetylate ribosomal protein S5, evidence suggests it also functions as a ribosome assembly factor, a role that may not be dependent on its acetyltransferase activity. nih.gov The precise molecular mechanisms by which RimJ assists in ribosome biogenesis remain largely unknown. Future studies should focus on identifying the specific interactions between RimJ and ribosomal RNA (rRNA) or other ribosomal proteins during the assembly process. Cryo-electron microscopy and other structural techniques could provide detailed insights into how RimJ associates with pre-30S subunits and influences their maturation. nih.govnih.govresearchgate.net Understanding the conformational changes induced by RimJ binding and how these changes facilitate the proper folding and interaction of ribosomal components is crucial.

Identifying and Characterizing Additional Physiological Substrates or Interaction Partners of RimJ

The primary known substrate of RimJ is ribosomal protein S5. ontosight.ai However, the possibility of additional physiological substrates or transient interaction partners exists, which could expand our understanding of RimJ's cellular functions. High-throughput proteomic approaches, such as affinity purification coupled with mass spectrometry (AP-MS) or proximity-dependent biotin (B1667282) identification (BioID), could be employed to systematically identify other proteins that interact with or are modified by RimJ in vivo under different physiological conditions. embopress.orgnih.gov Characterizing these potential new substrates or partners and validating their physiological relevance will be essential to uncover the full scope of RimJ's influence within the cell.

Uncovering Novel Regulatory Pathways that Control RimJ Activity in Response to Diverse Environmental Cues

The activity and/or expression of RimJ appear to be regulated in response to environmental stimuli, such as temperature, nutrient availability, and carbon source. nih.gov However, the specific signaling pathways and regulatory molecules that control RimJ in response to these cues are not fully elucidated. Future research should aim to identify the upstream regulators (e.g., transcription factors, signaling proteins) that modulate rimJ gene expression or RimJ protein activity. nih.gov Investigating post-translational modifications of RimJ itself, beyond its own acetyltransferase activity, could reveal additional layers of regulation. asm.org Understanding these regulatory networks will provide insights into how bacteria fine-tune ribosome function and protein synthesis to adapt to changing environments.

Exploring the Interplay between RimJ-Mediated Acetylation and Other Ribosomal Modifications

Ribosomal proteins undergo a variety of post-translational modifications, including methylation, acetylation, and glutamylation, which can collectively influence ribosome structure and function. plos.orgresearchgate.net RimJ-mediated acetylation of S5 is one such modification. Future studies should investigate the potential interplay or crosstalk between S5 acetylation by RimJ and other modifications on S5 or other ribosomal proteins. Are these modifications mutually exclusive, cooperative, or do they occur sequentially? How do different combinations of modifications affect ribosome assembly, stability, and translational accuracy or specificity? plos.orgfrontiersin.org Exploring this interplay will contribute to a more integrated understanding of how the "ribosome code" is established and interpreted.

Q & A

Q. What is the primary biochemical function of RimJ in E. coli, and how can it be experimentally validated?

RimJ is an N-terminal acetyltransferase (NAT) that acetylates ribosomal protein S5 (RpsE) and facilitates ribosome biogenesis. To validate its enzymatic role:

  • Methodology : Use MALDI-TOF mass spectrometry to compare acetylation states of S5 in wild-type vs. rimJ knockout strains .
  • Controls : Include strains expressing catalytically inactive RimJ mutants (e.g., C54A/C105A) to confirm acetyltransferase dependence .
  • Assays : Couple with ribosome profiling via sucrose gradient centrifugation to assess 30S subunit assembly efficiency .

Q. What experimental models are suitable for studying RimJ's impact on ribosome assembly?

Model Key Features References
S5(G28D) mutant strainCold-sensitive ribosome assembly defect; RimJ overexpression rescues growth
ΔrimJ strainsAssess compensatory mechanisms in ribosome biogenesis
UPEC (uropathogenic E. coli)Study RimJ’s role in environmental adaptation (e.g., Pap operon regulation)

Q. How can researchers assess RimJ's role in translational accuracy?

  • LacZ reporter assay : Introduce wild-type and frameshift mutant lacZ plasmids into S5(G28D) strains with/without RimJ overexpression. Quantify β-galactosidase activity to measure misreading rates .
  • Ribosome profiling : Compare error rates in peptide elongation using deep sequencing of ribosome-protected mRNA fragments .

Advanced Research Questions

Q. How to resolve contradictions regarding RimJ's acetyltransferase-independent functions?

Some studies report RimJ suppresses ribosomal defects without acetylating S5 , while others link suppression directly to its enzymatic activity . To resolve this:

  • Experimental design :
    • Construct rimJ mutants lacking acetyltransferase activity (e.g., C54A/C105A) and test their ability to rescue S5(G28D) growth defects .
    • Perform co-immunoprecipitation (Co-IP) to identify RimJ-binding partners in pre-30S subunits, independent of acetylation .
    • Use cryo-EM to visualize RimJ-30S interactions in acetylation-deficient mutants .
  • Key finding : RimJ may act as a chaperone during 30S assembly, with acetylation serving a secondary regulatory role .

Q. What methodologies elucidate RimJ's interaction with 30S ribosomal subunits?

  • Immunoprecipitation (IP) : Use anti-RimJ antibodies to pull down pre-30S complexes. Validate interactions via Western blotting for 16S rRNA and S5 .
  • Fluorescence anisotropy : Label RimJ with a fluorophore and measure binding kinetics to 30S subunits under varying temperatures .
  • Genetic epistasis : Combine rimJ deletions with mutations in other ribosome assembly factors (e.g., era GTPase) to identify functional redundancies .

Q. Why does rimJ deletion not affect thermotolerance in some E. coli strains despite its role in Pap operon thermoregulation?

  • Hypothesis : Redundant mechanisms compensate for RimJ loss in non-pathogenic strains (e.g., BL21(DE3)) but not in UPEC .
  • Methodology :
    • Compare transcriptomes of ΔrimJ BL21(DE3) vs. UPEC strains at 23°C and 37°C using RNA-seq .
    • Quantify Pap pilus expression in UPEC ΔrimJ strains via qRT-PCR and biofilm assays .

Data Contradiction Analysis

Q. Discrepancy: RimJ’s role in temperature sensitivity

  • Conflict : While RimJ regulates Pap operon thermoregulation in UPEC , rimJ deletion in BL21(DE3) does not impair growth at low temperatures .
  • Resolution :
    • Strain-specific redundancy: BL21(DE3) may express alternative acetyltransferases (e.g., RimI) that compensate for RimJ loss .
    • Context-dependent function: RimJ’s thermoregulatory role is critical only in pathogenic strains adapting to host environments .

Key Research Gaps

  • Mechanistic basis of RimJ’s acetyltransferase-independent ribosome assembly functions .
  • Evolutionary conservation : Do RimJ homologs in other bacteria (e.g., Salmonella) share dual roles in translation and virulence?

For further reading, consult primary datasets from . Avoid non-peer-reviewed platforms (e.g., ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.